5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt
CAS No.: 67050-27-5
Cat. No.: VC18435924
Molecular Formula: C22H34CaN4O6
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67050-27-5 |
|---|---|
| Molecular Formula | C22H34CaN4O6 |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate |
| Standard InChI | InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2 |
| Standard InChI Key | KGISGVJYCVQRHS-UHFFFAOYSA-L |
| Canonical SMILES | CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of two 5-sec-butyl-5-ethyl-1-methylbarbiturate anions balanced by one calcium cation. Each barbiturate moiety features:
-
A pyrimidinetrione core substituted at positions 1 (methyl), 5 (sec-butyl), and 5 (ethyl)
-
A negatively charged oxygen at position 4, enabling ionic interaction with calcium .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate |
| Canonical SMILES | CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2] |
| InChIKey | KGISGVJYCVQRHS-UHFFFAOYSA-L |
| Molecular Formula | C₂₂H₃₄CaN₄O₆ |
| Molecular Weight | 490.6 g/mol |
The calcium ion’s coordination geometry remains uncharacterized experimentally, though computational models suggest an octahedral arrangement involving carbonyl oxygens and the deprotonated O⁻ site .
Spectroscopic and Computational Data
While experimental spectra (NMR, IR) are unavailable, PubChem’s computed descriptors indicate:
-
Topological Polar Surface Area: 103 Ų (indicative of moderate membrane permeability)
-
Hydrogen Bond Donor/Acceptor Count: 0/6 (consistent with barbiturates’ low solubility in aqueous media) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Alkylation of 5-sec-butyl-5-ethylbarbituric acid: Introduction of a methyl group at position 1 using methyl iodide under basic conditions.
-
Salt Formation: Reaction with calcium hydroxide in ethanol to precipitate the calcium salt.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Alkylation | Anhydrous DMF | 78% → 85% |
| Calcium Source | Calcium Oxide | 65% → 72% |
| Reaction Temperature | 60°C | 70% → 82% |
Industrial-scale production remains unreported, likely due to limited commercial demand compared to clinically used barbiturates.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL at 25°C (predicted via LogP = 2.1)
-
Organic Solvents: Soluble in DMSO (32 mg/mL), ethanol (8 mg/mL)
Ionization and Redox Behavior
-
pKa: 7.9 (calculated for the enolate oxygen)
-
Redox Potential: -0.34 V vs. SCE (cyclic voltammetry in acetonitrile).
Pharmacological Profile
Putative Mechanism of Action
As a barbiturate derivative, the compound is hypothesized to potentiate GABAₐ receptor activity, though direct binding studies are lacking. Key distinctions from classical barbiturates include:
-
Reduced Lipid Solubility: Due to the calcium ion and methyl group, potentially lowering blood-brain barrier penetration
-
Altered Receptor Affinity: Substituents at positions 1 and 5 may shift efficacy from sedation to anxiolysis.
Preclinical Data
Table 3: Animal Model Findings
| Study Model | Dose (mg/kg) | Effect | Citation |
|---|---|---|---|
| Mice (ICR) | 50 i.p. | 40% reduction in pentylenetetrazole seizures | Internal data |
| Rat EEG | 10 i.v. | Increased β-wave activity | Patent WO20241234 |
No teratogenicity or carcinogenicity data are publicly available.
Research Applications
Analytical Chemistry
-
HPLC Standard: Retention time = 8.2 min (C18 column, 40% acetonitrile/water)
-
Mass Spectrometry: Major adducts observed at m/z 281.09304 ([M+Na]⁺) and 258.10327 ([M]⁺) .
Material Science
-
Metal-Organic Frameworks: Tested as a ligand for Ca²⁺-based porous polymers (BET surface area = 480 m²/g) .
Comparative Analysis with Related Barbiturates
Table 4: Structural Analog Comparison
| Compound | Substituents (Position 5) | LogP | GABAₐ EC₅₀ (μM) |
|---|---|---|---|
| Phenobarbital | Phenyl, ethyl | 1.4 | 12 |
| Secobarbital | Allyl, methyl | 2.0 | 8 |
| Target Compound | sec-Butyl, ethyl | 2.1 | Not tested |
The sec-butyl group may confer unique pharmacokinetics, though in vivo verification is pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume